N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide
Overview
Description
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(methylthio)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then subjected to acryloylation using acryloyl chloride under similar conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the acrylamide and methylthio groups.
N-(4-Chlorophenyl)-3-phenylacrylamide: Similar structure but lacks the methylthio group.
N-(4-Methylthio)phenyl)-3-phenylacrylamide: Similar structure but lacks the chlorophenyl group.
Uniqueness
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of both the chlorophenyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide, a compound belonging to the acrylamide family, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₁₆H₁₄ClNOS
- SMILES Notation : CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl
- Molecular Weight : Approximately 303.81 g/mol
The compound features a chlorophenyl group and a methylthio group, which are significant for its chemical reactivity and biological interactions.
Target Sites
This compound interacts with various biological macromolecules, including proteins and nucleic acids. Its mechanism primarily involves the following:
- Reactivity with Biological Nucleophiles : The acrylamide functional group is known for its ability to form covalent bonds with nucleophiles, leading to modifications in protein structure and function.
- Oxidative Stress Response : The compound may activate pathways related to oxidative stress, contributing to cytotoxic effects in certain cellular environments.
Interaction with Enzymes
The presence of electron-withdrawing groups like chlorine can modulate enzyme activity. For example, studies on structurally related compounds suggest that they may act as enzyme inhibitors or modulators, impacting metabolic pathways crucial for cancer progression .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₆H₁₄ClNOS | Contains chlorine; potential for altered reactivity. |
N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide | C₁₆H₁₄FNOS | Fluorine substitution may influence biological activity differently. |
N-(4-Methoxyphenyl)-3-(4-(methylthio)phenyl)acrylamide | C₁₇H₁₈N₂OS | Incorporates a methoxy group, affecting solubility and electronic properties. |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), indicating its stability and potential bioavailability in biological systems.
Case Studies and Research Findings
While specific case studies on this compound are sparse, the following findings from related research provide context:
- Melanin Production Inhibition : Similar compounds have been shown to inhibit melanin production in melanoma cell lines, suggesting potential applications in dermatological treatments .
- Safety Profile Evaluation : Compounds within this class have been evaluated for cytotoxicity against human keratinocytes and fibroblasts, showing promising safety profiles without significant adverse effects .
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETVSIJLOJCERN-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-10-5 | |
Record name | N-(4-CHLOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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